7-(diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Description
7-(Diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a coumarin derivative featuring a 1,3,4-oxadiazole ring substituted with a 4-nitrophenyl group at position 5 and a diethylamino group at position 7 of the coumarin scaffold. Its synthesis typically involves cyclization reactions to form the oxadiazole ring, followed by coupling with appropriately substituted coumarin precursors .
Properties
IUPAC Name |
7-(diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-3-24(4-2)16-10-7-14-11-17(21(26)29-18(14)12-16)20-23-22-19(30-20)13-5-8-15(9-6-13)25(27)28/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIFJCKFAHESIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method includes the condensation of 7-diethylamino-4-hydroxycoumarin with 4-nitrobenzohydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
7-(diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its unique photophysical properties.
Biology: The compound is employed in bioimaging and as a marker in various biological assays.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It finds applications in the development of advanced materials, including sensors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 7-(diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound’s diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrophenyl-oxadiazolyl moiety can engage in π-π stacking and other non-covalent interactions. These interactions facilitate the compound’s binding to target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Oxadiazole Substituents
- 3-(5-(3-Nitrophenyl)Thiophen-2-yl)-7-(Diethylamino)-2H-Chromen-2-One (CoumI): This compound () replaces the oxadiazole ring with a thiophene moiety bearing a 3-nitrophenyl group. Additionally, the thiophene ring increases π-conjugation, which may enhance fluorescence quantum yield .
3-{5-[(4,6-Dichloro-1,3,5-Triazin-2-yl)Sulfanyl]-1,3,4-Oxadiazol-2-yl}-2H-Chromen-2-One :
In and , the oxadiazole is linked to a triazine ring via a sulfanyl group. This modification introduces chlorine atoms, enhancing antimicrobial activity (MIC range: 6.25–50 μg/mL against Gram-positive bacteria). The target compound’s 4-nitrophenyl group lacks halogens but offers stronger electron withdrawal, which may influence redox properties in photovoltaic applications .3-(5-Phenyl-1,3,4-Oxadiazol-2-yl)-2H-Chromen-2-One :
highlights polymorphic forms of this phenyl-substituted oxadiazole coumarin. The absence of a nitro group reduces electron deficiency, leading to weaker intermolecular interactions (e.g., π-π stacking) and lower melting points compared to the nitro-substituted target compound .
Analogues with Heterocyclic Modifications
- DTBO (7-(Dibutylamino)-3-(6-(Trifluoromethyl)-1H-Benzo[d]Imidazol-2-yl)-2H-Chromen-2-One): describes DTBO, where a trifluoromethyl-benzimidazole replaces the oxadiazole. The CF₃ group enhances hydrogen bonding and electron withdrawal, improving photovoltaic efficiency (PCE: 12.1% vs. 9.8% for non-CF₃ analogs). The target compound’s nitro group may offer comparable electron withdrawal but lacks fluorine’s hydrophobic effects .
- 7-(Diethylamino)-3-(Imidazo[1,2-a]Pyridin-2-yl)-2H-Chromen-2-One: reports imidazoheterocyclic derivatives with high yields (78–98%) and fluorescence. The imidazo[1,2-a]pyridine group increases planarity, enhancing nonlinear optical (NLO) properties (β values: 1.5–2.8 × 10⁻³⁰ esu). The target compound’s oxadiazole may reduce planarity but improve thermal stability .
Physicochemical and Electronic Properties
- Solubility and Stability: The diethylamino group in the target compound enhances solubility in polar solvents compared to methyl or unsubstituted coumarins (). However, the nitro group may reduce photostability due to increased sensitivity to UV light .
- Electronic Effects : The 4-nitrophenyl-oxadiazole moiety creates a strong electron-deficient system, shifting absorption maxima to longer wavelengths (λmax ≈ 450–470 nm) compared to phenyl (λmax ≈ 420 nm) or thiophene analogs ().
Biological Activity
7-(Diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a synthetic compound that has gained attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a chromenone structure with a diethylamino group and a nitrophenyl-oxadiazole moiety. The molecular formula is , with a molecular weight of approximately 364.39 g/mol. The presence of the oxadiazole ring is significant for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of chromenone have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that related compounds can induce apoptosis in multidrug-resistant cancer cells through microtubule destabilization, leading to cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The oxadiazole ring is known for its antimicrobial activity. Compounds containing this moiety have been evaluated for their effectiveness against various bacterial and fungal strains. Preliminary studies suggest that this compound may exhibit similar antimicrobial properties, although specific data on this compound is limited.
The proposed mechanism of action involves interference with cellular functions such as DNA replication and repair processes. The nitrophenyl group may enhance the reactivity of the compound towards biological targets, potentially leading to the formation of reactive intermediates that can damage cellular components.
Case Studies and Research Findings
- Antitumor Activity : In vitro studies demonstrated that compounds structurally related to this compound showed IC50 values ranging from 44.8 nM to 475.2 nM against cancer cell lines . These findings suggest strong potential for further development as anticancer agents.
- Antimicrobial Testing : A systematic evaluation of oxadiazole derivatives indicated promising results against gram-positive and gram-negative bacteria. Although specific results for this compound are not yet published, the structural similarities warrant further investigation into its antibacterial efficacy.
Comparative Analysis
The following table summarizes the biological activities of related compounds:
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Monitoring Method |
|---|---|---|
| 1 | H₂SO₄, 80°C, 6h | TLC (toluene:acetone, 9:1) |
| 2 | POCl₃, reflux | NMR (disappearance of -NH₂ signals) |
| 3 | K₂CO₃, DMF, 60°C | HPLC (purity >95%) |
Advanced: How to resolve low yields in the final coupling step?
Answer:
Low yields in coupling (e.g., introducing the 4-nitrophenyl group) often arise from steric hindrance or electronic effects. Strategies include:
- Optimized Catalysts : Use Pd(PPh₃)₄ for Suzuki coupling instead of Stille coupling to improve regioselectivity .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h, increasing yield by 20–30% .
- Protecting Groups : Temporarily protect the diethylamino group with Boc to prevent side reactions .
Q. Data Contradiction Example :
- A 2021 study reported 45% yield under standard conditions , while a 2023 protocol achieved 68% using microwave assistance . This highlights the need to validate methods against steric/electronic parameters.
Basic: What spectroscopic techniques confirm the structure?
Answer:
Q. Reference Table (Analogous Compound Data) :
| Feature | Observed Value (Analog) | Source |
|---|---|---|
| ¹H NMR (Diethylamino) | δ 1.2 (t), 3.5 (q) | |
| ¹³C NMR (Oxadiazole C) | δ 165.2 |
Advanced: How to address contradictory antimicrobial activity data?
Answer:
Discrepancies in MIC values (e.g., 5 µg/mL vs. 20 µg/mL for S. aureus) may arise from:
- Assay Variability : Standardize broth microdilution per CLSI guidelines .
- Solubility Issues : Use DMSO concentrations ≤1% to avoid false negatives .
- Structural Confounders : Compare substituent effects (e.g., nitro vs. methoxy groups alter logP and membrane penetration) .
Example :
A 2021 study found weak activity (MIC = 32 µg/mL) against E. coli , while a 2023 study reported MIC = 8 µg/mL . The latter used a derivative with improved solubility via PEG-400 co-solvent.
Basic: How to determine crystal structure using SHELX?
Answer:
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal (size ~0.2 mm³).
Structure Solution : Run SHELXD for phase problem resolution .
Refinement : SHELXL for full-matrix least-squares refinement. Monitor R-factor (<5%) and wR2 (<15%) .
Validation : Check CCDC deposition (e.g., Mercury CSD 2.0 for void analysis) .
Q. Key Parameters :
| Metric | Target Value |
|---|---|
| R(int) | <0.05 |
| Completeness | >99% |
| Flack Parameter | ~0.0 (non-twinned) |
Advanced: How to model structure-activity relationships (SAR) for bioactivity?
Answer:
QSAR Modeling : Use Gaussian09 to calculate electronic descriptors (e.g., HOMO/LUMO energies) .
Docking Studies : Autodock Vina to simulate binding to target enzymes (e.g., α-glucosidase) .
Experimental Validation :
Q. Case Study :
- Compound A (4-nitrophenyl): MIC = 8 µg/mL (E. coli).
- Compound B (4-methoxyphenyl): MIC = 32 µg/mL.
- Conclusion : Nitro groups enhance membrane disruption via increased electrophilicity .
Methodological: How to assess purity and stability?
Answer:
Q. Degradation Data :
| Condition | Degradation Rate |
|---|---|
| pH 7.4, 25°C | 5% over 30 days |
| pH 2.0, 37°C | 30% over 7 days |
Advanced: How to resolve conflicting solubility data?
Answer:
Reported solubility in DMSO ranges from 10 mg/mL to 50 mg/mL due to:
- Polymorphism : Use DSC to identify crystalline vs. amorphous forms .
- Aggregation : Dynamic light scattering (DLS) detects particles >100 nm.
- Solution Preparation : Sonicate for 30 min at 40°C to ensure homogeneity .
Example :
A 2022 study observed 50 mg/mL solubility after sonication vs. 10 mg/mL without, emphasizing protocol standardization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
